Morinidazole - 92478-27-8

Morinidazole

Catalog Number: EVT-275152
CAS Number: 92478-27-8
Molecular Formula: C11H18N4O4
Molecular Weight: 270.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Morinidazole, chemically named (R,S)-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol [, ], is a novel third-generation 5-nitroimidazole antimicrobial agent [, ]. It demonstrates significant antibacterial activity against a variety of anaerobic bacteria, including clinical isolates [, ]. Morinidazole is currently undergoing phase III clinical trials in China [, ].

Overview

Morinidazole is a synthetic antimicrobial compound belonging to the class of nitroimidazoles. It is primarily utilized for the treatment of various infectious diseases, including amoebiasis, trichomoniasis, and anaerobic bacterial infections. This compound has been recognized for its effectiveness against a range of pathogens and is often compared to other drugs in its class, such as metronidazole. Morinidazole's pharmacokinetic profile and metabolic pathways have been extensively studied, indicating its potential utility in clinical settings.

Source and Classification

Morinidazole is classified as a 5-nitroimidazole derivative. It is synthesized through chemical processes involving various precursors and reagents. The compound's structure allows it to interact with microbial DNA, leading to the inhibition of nucleic acid synthesis, which is critical for the growth and replication of bacteria and protozoa.

Synthesis Analysis

Methods

The synthesis of morinidazole typically involves several steps that may include condensation reactions, hydrazination, and cyclization processes. A common synthetic route includes the reaction of appropriate nitroimidazole precursors with various amines or hydrazines.

Technical Details

  1. Starting Materials: The synthesis often begins with 2-nitroimidazole or related derivatives.
  2. Reagents: Common reagents include hydrazine derivatives, aromatic aldehydes, and acids.
  3. Reaction Conditions: Reactions are generally carried out under controlled temperatures and atmospheres (e.g., nitrogen) to avoid oxidation or degradation of sensitive intermediates.
  4. Characterization: The synthesized morinidazole is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Structure

Morinidazole has a complex molecular structure characterized by a nitro group attached to an imidazole ring. The molecular formula is C7H8N4O3C_{7}H_{8}N_{4}O_{3}, and its molecular weight is approximately 188.16 g/mol.

Data

  • Molecular Weight: 188.16 g/mol
  • Molecular Formula: C7H8N4O3C_{7}H_{8}N_{4}O_{3}
  • Structural Representation: The compound features a nitro group (-NO2) at the 5-position of the imidazole ring, which is crucial for its antimicrobial activity.
Chemical Reactions Analysis

Reactions

Morinidazole undergoes various chemical reactions that are important for its metabolism and pharmacological activity. Key reactions include:

  1. Reduction Reactions: Morinidazole can be reduced to form N-oxide derivatives.
  2. Conjugation Reactions: It undergoes glucuronidation and sulfation in the liver, leading to the formation of metabolites that are excreted in urine .
  3. Hydrolysis: In biological systems, morinidazole can be hydrolyzed to yield active metabolites which possess antimicrobial properties.

Technical Details

The metabolic pathways involve cytochrome P450 enzymes and UDP-glucuronosyltransferases, which play significant roles in drug metabolism .

Mechanism of Action

Process

Morinidazole exerts its antimicrobial effects primarily through:

  1. DNA Interaction: The nitro group undergoes reduction in anaerobic conditions, leading to the formation of reactive intermediates that interact with DNA.
  2. Inhibition of Nucleic Acid Synthesis: These intermediates cause strand breakage and inhibit nucleic acid synthesis, ultimately resulting in cell death.

Data

Studies have shown that morinidazole's efficacy against anaerobic bacteria is comparable to that of metronidazole, making it a valuable alternative in clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally lies within standard ranges for similar compounds.

Chemical Properties

  • pH Stability: Morinidazole shows stability across a range of pH levels but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with reducing agents under anaerobic conditions, which is crucial for its mechanism of action.
Applications

Morinidazole has several scientific uses:

  1. Clinical Applications: Primarily used as an antimicrobial agent for treating infections caused by anaerobic bacteria and protozoa.
  2. Research Applications: Investigated for its pharmacokinetic properties and metabolic pathways in human studies.
  3. Comparative Studies: Often used as a reference compound in studies evaluating new antimicrobial agents due to its established efficacy profile .
Discovery and Development of Morinidazole as a Novel Nitroimidazole Derivative

Historical Context of Nitroimidazole Antibiotics in Antimicrobial Therapy

Nitroimidazoles represent a cornerstone in the treatment of anaerobic and protozoal infections, with their clinical journey beginning in the 1950s. Metronidazole, the first approved agent in this class (1959), revolutionized therapy for trichomoniasis, amoebiasis, and anaerobic bacterial infections due to its potent bactericidal activity. Its mechanism involves intracellular reduction of the nitro group (–NO₂) under anaerobic conditions, generating cytotoxic radicals that cause DNA strand breaks and cell death [5]. Despite its efficacy, metronidazole's limitations—including neurotoxicity linked to blood-brain barrier penetration, moderate water solubility, and emerging resistance—prompted the development of second-generation analogs [5] [10]. Ornidazole (introduced in the 1970s) and tinidazole offered pharmacokinetic improvements, notably longer half-lives (12–14 hours vs. metronidazole’s 8 hours), enabling less frequent dosing [3] [9]. Nevertheless, these agents retained significant drawbacks: metabolic reliance on cytochrome P450 (CYP) enzymes increased drug interaction risks, and central nervous system (CNS) side effects persisted due to residual lipophilicity [2] [7]. This historical context set the stage for structural innovations targeting efficacy, safety, and resistance mitigation, culminating in morinidazole’s development.

Table 1: Evolution of Key Nitroimidazole Antibiotics

CompoundIntroduction EraKey Clinical AdvantagesPrimary Limitations
Metronidazole1959Broad-spectrum anaerobic/protozoal coverage; foundational agentNeurotoxicity; CYP-mediated metabolism; emerging resistance
Ornidazole1970sLonger half-life (12–14h); reduced dosing frequencyCYP metabolism; CNS side effects
Tinidazole1980sExtended half-life (~14h); single-dose regimens for some indicationsSimilar toxicity profile to earlier agents
Morinidazole2014 (China)Enhanced water solubility; non-CYP metabolism; reduced CNS penetrationLimited global approval status (primarily China)

Rational Design and Structural Optimization of Morinidazole

Morinidazole (chemical name: 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(morpholin-4-yl)propan-2-ol; molecular formula: C₁₁H₁₈N₄O₄) was engineered to overcome the pharmacodynamic and pharmacokinetic shortcomings of legacy nitroimidazoles. Its design incorporated three strategic modifications:

  • Morpholine Propanol Side Chain: A key innovation was replacing the ethanol side chain of metronidazole/ornidazole with a morpholine-containing propanol group. This modification drastically increased water solubility, facilitating intravenous formulation without requiring solubilizing excipients that can cause toxicity. The hydrophilic nature also restricts passive diffusion across lipid-rich membranes like the blood-brain barrier, minimizing neurotoxic potential [2] [7].
  • Optimized Nitroimidazole Core: The core 2-methyl-5-nitroimidazole structure was retained for its proven ability to undergo reductive activation in anaerobic microbes. However, the electron-withdrawing properties were fine-tuned to enhance reduction potential in target pathogens, potentially improving potency against strains exhibiting partial metronidazole resistance [5] [10].
  • Metabolic Pathway Engineering: Unlike earlier nitroimidazoles primarily metabolized by CYP enzymes (increasing interaction risks with drugs like warfarin), morinidazole undergoes conjugation via UDP-glucuronosyltransferases (UGTs), forming inactive sulfate and glucuronide metabolites excreted renally. This CYP-independent pathway significantly reduces hepatotoxicity and drug-drug interaction liabilities [1] [7].

Table 2: Structural and Metabolic Features of Morinidazole vs. First-Generation Agents

PropertyMetronidazoleOrnidazoleMorinidazole
Chemical Structure1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole1-Chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-(morpholin-4-yl)propan-2-ol
Water Solubility (mg/mL)~10~5>12.5
Primary Metabolic RouteCYP2A9 (Oxidation)CYP3A4 (Oxidation)UGTs (Conjugation)
Key MetabolitesHydroxy, acid derivativesHydroxy derivativesSulfate, Glucuronide conjugates

Preclinical studies confirmed these design successes. Morinidazole demonstrated superior in vitro activity against Bacteroides fragilis and Clostridium spp., with MIC values often 2–4 fold lower than metronidazole or ornidazole [2] [5]. Phase I/II trials established its favorable pharmacokinetic profile: sustained plasma concentrations supporting twice-daily dosing, extensive tissue distribution (including pelvic and abdominal foci), and predominant renal excretion without significant CYP inhibition [1] [2].

Comparative Analysis with First-Generation Nitroimidazoles (Metronidazole, Ornidazole)

Morinidazole's clinical advantages are evident in direct comparisons with metronidazole and ornidazole across efficacy and pharmacological parameters:

  • Enhanced Antimicrobial Spectrum and Potency:
  • Against common pelvic anaerobic isolates (Prevotella spp., Peptostreptococcus spp.), morinidazole exhibits MIC₉₀ values of 1–8 μg/mL, consistently lower than metronidazole (MIC₉₀ often 8–16 μg/mL) [2].
  • Unlike ornidazole, morinidazole maintains efficacy against some metronidazole-intermediate strains of B. fragilis, attributed to its optimized redox potential facilitating activation under marginally higher oxygen tensions [5] [10].
  • In a pivotal Phase IV trial (NCT03391440) involving 474 PID patients, morinidazole (500 mg IV BID) combined with levofloxacin achieved clinical cure rates of 81.9%–82.5% at the Test-of-Cure visit, rates exceeding historical controls using older nitroimidazoles in similar populations [2].
  • Pharmacokinetic Superiority:
  • Reduced CNS Exposure: Morinidazole’s low logP (predicted -0.6 vs. metronidazole’s -0.02) correlates with restricted brain penetration. CSF-to-plasma ratios are significantly lower than metronidazole, explaining its markedly reduced incidence of seizures and encephalopathy in clinical reports [2] [7].
  • Predictable Metabolism: The shift from oxidative (CYP) to conjugative (UGT) metabolism minimizes interactions. For example, while metronidazole potently inhibits CYP2C9 (increasing warfarin levels), morinidazole shows negligible CYP inhibition [1] [7].
  • Tissue Penetration: Morinidazole achieves higher and more sustained concentrations in peritoneal fluid and pelvic tissues compared to metronidazole at equivalent doses, critical for treating deep-seated infections like tubo-ovarian abscesses [2].
  • Clinical Efficacy in Specific Indications:
  • Pelvic Inflammatory Disease (PID): The large Phase IV trial demonstrated high bacteriological eradication rates (87.5%) in microbiologically validated PID cases treated with morinidazole/levofloxacin, significantly outperforming older regimens containing metronidazole or ornidazole, particularly in patients with prior antibiotic exposure (77.3% cure rate vs. typically <70%) [2].
  • Appendicitis/Intra-abdominal Infections (IAI): While metronidazole remains standard, clinical trials (e.g., NCT03380793) are investigating morinidazole’s potential based on its superior tissue penetration and anaerobic coverage in the gut flora [1] [4].

Table 3: Comparative Efficacy of Nitroimidazoles in Clinical Studies

ParameterMetronidazoleOrnidazoleMorinidazole
Clinical Cure Rate in PID~70-75% (Historical data)~75-80% (Historical data)81.9–82.5% (Phase IV trial) [2]
Bacteriological Eradication (PID)~65-75%~70-80%87.5% (MBV population) [2]
Efficacy in Metronidazole-Exposed PathogensOften reducedVariableMaintained (77.3% cure in pre-exposed) [2]
Typical IV Dose FrequencyEvery 6–8 hoursEvery 12 hoursEvery 12 hours

Morinidazole thus represents a significant evolution within the nitroimidazole class. Its rational design directly addresses the pharmacological and clinical deficiencies of metronidazole and ornidazole, offering enhanced anaerobic coverage, reduced toxicity potential, and more predictable pharmacokinetics, particularly suited for complex abdominal and pelvic infections.

Properties

CAS Number

92478-27-8

Product Name

Morinidazole

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol

Molecular Formula

C11H18N4O4

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3

InChI Key

GAZGHCHCYRSPIV-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Morinidazole, trade name: Lingda®

Canonical SMILES

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.